molecular formula C12H19N5O2 B2573717 N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide CAS No. 3922-09-6

N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide

Cat. No.: B2573717
CAS No.: 3922-09-6
M. Wt: 265.317
InChI Key: OOGQUDJCKXZPFY-UHFFFAOYSA-N
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Description

“N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide” is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of piperazine derivatives, including the one , involves several methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Automated Flow Preparation and Pharmaceutical Application

The development of methods for the automated flow preparation of pyrazine-2-carboxamide derivatives, including piperazine-2-carboxamide, has seen significant advances. A study describes the integration of new open-source software and hardware for controlling multiple flow chemistry devices, facilitating the machine-assisted, multi-step flow preparation of pyrazine-2-carboxamide and its derivatives. This process is crucial for the synthesis of compounds like those found in Rifater®, used in the treatment of tuberculosis (Ingham, R., Battilocchio, C., Hawkins, J., & Ley, S., 2014).

Antimicrobial Properties

Piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial activity. This research has led to the discovery of compounds with significant growth inhibition against specific bacterial strains, such as A. baumannii. The study underscores the potential of these compounds to be developed into more potent antimicrobials, highlighting the versatility of piperazine-2-carboxamide derivatives in contributing to the fight against microbial resistance (Patil, M. et al., 2021).

Antitubercular Activity

The synthesis of pyrazinamide Mannich bases, including those incorporating the piperazine-2-carboxamide moiety, has been explored for their antitubercular properties. These compounds have demonstrated promising in vitro and in vivo activity against Mycobacterium tuberculosis, with certain derivatives showing significant efficacy in reducing bacterial load in animal models. This research contributes to the search for new therapeutic options for tuberculosis, particularly in addressing drug resistance (Sriram, D., Yogeeswari, P., & Reddy, S., 2006).

Access to Diverse Pyrazine Derivatives

Techniques for the straightforward access to various pyrazine derivatives, including piperazinones and quinoxalines, have been developed. These methods involve reactions of 1,2-diaza-1,3-butadienes with 1,2-diamines under different conditions, leading to a range of compounds with potential applications in medicinal chemistry and drug discovery (Aparicio, D. et al., 2006).

Seeking Anti-Tubercular Agents

A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity. These studies have identified compounds with significant inhibitory concentrations against Mycobacterium tuberculosis, highlighting the therapeutic potential of these derivatives in treating tuberculosis (Srinivasarao, S. et al., 2020).

Future Directions

The future directions for this compound could involve further development and testing for its anti-tubercular activity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Properties

IUPAC Name

N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2/c18-8-7-16-3-5-17(6-4-16)10-15-12(19)11-9-13-1-2-14-11/h1-2,9,18H,3-8,10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGQUDJCKXZPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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